molecular formula C9H20O2 B8291058 6-Methoxy-6-methylheptan-2-ol

6-Methoxy-6-methylheptan-2-ol

Cat. No. B8291058
M. Wt: 160.25 g/mol
InChI Key: SFKKKALXGOIRHQ-UHFFFAOYSA-N
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Patent
US04137273

Procedure details

The mesylate of each of 7-methoxy-3,7-dimethyloctan-1-ol, 7-methoxy-3,7-dimethyloct-2-en-1-ol and 6-methoxy-6-methylheptan-2-ol is reacted with p-ethylphenol using the process of Example 10(D) to yield 7-methoxy-3,7-dimethyloctyl p-ethylphenyl ether, 7-methoxy-3,7-dimethyloct-2-enyl p-ethylphenyl ether and 6-methoxy-6-methylhept-2-yl p-phenyl ether (5-methoxy-1,5-dimethylhexyl p-ethylphenyl ether).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-methoxy-3,7-dimethyloct-2-en-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])(=O)(=O)C.[CH3:6][O:7][C:8]([CH3:18])([CH3:17])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:16])[CH2:13][CH2:14][OH:15].[CH3:19][O:20][C:21]([CH3:31])([CH3:30])[CH2:22][CH2:23][CH2:24][C:25]([CH3:29])=[CH:26][CH2:27][OH:28].COC(C)(C)CCCC(O)C.[CH2:43]([C:45]1[CH:50]=[CH:49][C:48](O)=[CH:47][CH:46]=1)[CH3:44]>>[CH2:26]([C:25]1[CH:31]=[CH:21][C:22]([O:15][CH2:14][CH2:13][CH:12]([CH3:16])[CH2:11][CH2:10][CH2:9][C:8]([O:7][CH3:6])([CH3:17])[CH3:18])=[CH:23][CH:24]=1)[CH3:27].[CH2:43]([C:45]1[CH:50]=[CH:49][C:48]([O:28][CH2:27][CH:26]=[C:25]([CH3:29])[CH2:24][CH2:23][CH2:22][C:21]([O:20][CH3:19])([CH3:31])[CH3:30])=[CH:47][CH:46]=1)[CH3:44]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCC(CCO)C)(C)C
Name
7-methoxy-3,7-dimethyloct-2-en-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCC(=CCO)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCC(C)O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)OCCC(CCCC(C)(C)OC)C
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)OCC=C(CCCC(C)(C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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